molecular formula C7H10O2 B179523 2-Ethyl-1,3-cyclopentanedione CAS No. 823-36-9

2-Ethyl-1,3-cyclopentanedione

Cat. No.: B179523
CAS No.: 823-36-9
M. Wt: 126.15 g/mol
InChI Key: YDFBIBUYOUFJMR-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-cyclopentanedione is an organic compound with the molecular formula C₇H₁₀O₂. It is a derivative of cyclopentanedione, where an ethyl group is attached to the second carbon of the cyclopentane ring.

Scientific Research Applications

2-Ethyl-1,3-cyclopentanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.

Safety and Hazards

While specific safety data for 2-Ethyl-1,3-cyclopentanedione is not available in the search results, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding contact with skin and eyes, and not breathing in dust .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1,3-cyclopentanedione can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclopentanedione with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-cyclopentanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents under inert atmospheres.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-ethyl-1,3-cyclopentanedione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3-cyclopentanedione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This modification can lead to differences in solubility, boiling point, and reactivity compared to its analogs.

Properties

IUPAC Name

2-ethylcyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFBIBUYOUFJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231671
Record name 2-Ethylcyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-36-9
Record name 2-Ethyl-1,3-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylcyclopentane-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylcyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylcyclopentane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLCYCLOPENTANE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91A82TE3OS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Reflux 6-(3,4-dimethoxyphenyl)hex-1-en-3-one, containing a small amount of 6-(3,4-dimethoxyphenyl)-1-diethylaminohexan-3-one (6 g, produced by slow distillation of the latter substance) with 2-ethyl-cyclopentane-1,3-dione (3.5 g) in 0.12% anhydrous methanolic potassium hydroxide (10 cc) for 10 hours. Remove most of the methanol under reduced pressure, add benzene (25 cc) and ether (25 cc) and wash the solution with water, dilute aqueous potassium hydroxide, dilute hydrochloric acid and water. Dry and evaporate the solvent to give the triketone adduct 2-[6-(3,4-dimethoxyphenyl)-3-oxohexyl]-2-ethylcyclopentane-1,3-dione; infrared absorption (gum) 5.80, 6.25 μ (split peak).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
6-(3,4-dimethoxyphenyl)hex-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-(3,4-dimethoxyphenyl)-1-diethylaminohexan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Reflux a mixture of 6-(m-methoxyphenyl)hept-1-en-3-one and 1-diethylamino-6-)m-methoxypheyl)heptan-3-one (10 g, obtained by slow distillation of the latter substance) with 2-ethylcyclopentane-1,3-dione (7g) in 0.12% methanolic potassium hydroxide solution (40 cc) for 15 hours. Remove most of the methanol under reduced pressure and add a mixture of equal volumes or ether and benzene (50 cc). Wash the solution with 5% aqueous sodium hydroxide, water, 10% hydrochloric acid, and brine, and dry. Evaporate the solvent to leave as residue the triketone adduct 2-(6-m-methoxyphenyl-3-oxoheptyl)-2-ethylcyclopentane-1,3-dione (14 g); infrared absorption peak at 5.80 μ.
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(m-methoxyphenyl)hept-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reflux 6-(3,5-dimethoxyphenyl)hex-1-en-3-one, containing a small amount of 6-(3,5-dimethoxyphenyl)-1-diethylaminohexan-3-one (6 g, produced by slow distillation of the latter substance) with 2-ethylcyclopentane-1,3-dione (3.5 g) in 0.12% anhydrous methanolic potassium hydroxide (10 cc) for 10 hours. Work up the reaction mixture as for the preparation of 2-(6-m-acetoxyphenyl-3-oxohexyl)-2-methylcyclopentane-1,3-dione to obtain 2-[6-(3,5-dimethoxyphenyl)-3-oxohexyl]-2-ethylcyclopentane-1,3-dione as a viscous gum; infrared absorption peaks at 5.80, 6.25 μ (split peak).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
6-(3,5-dimethoxyphenyl)hex-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-(3,5-dimethoxyphenyl)-1-diethylaminohexan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Reflux a mixture of 6-(m-methoxyphenyl)hept-1-en-3-one and 1-diethylamino-6-(m-methoxyphenyl)heptan-3-one (10 g, obtained by slow distillation of the latter substance) with 2-ethylcyclopentane-1,3-dione (7 g) in 0.12% methanolic potassium hydroxide solution (40 cc) for 15 hours. Remove most of the methanol under reduced pressure and add a mixture of equal volumes of ether and benzene (50 cc). Wash the solution with 5% aqueous sodium hydroxide, water, 10% hydrochloric acid, and brine, and dry. Evaporate the solvent to leave as residue the triketone adduct 2-(6-m-methoxyphenyl-3-oxoheptyl)-2-ethylcyclopentane-1,3-dione (14 g); infrared absorption peak at 5.80 μ.
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(m-methoxyphenyl)hept-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-diethylamino-6-(m-methoxyphenyl)heptan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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